molecular formula C3H10NO4P B1195101 (S)-1-Aminopropan-2-yl phosphate

(S)-1-Aminopropan-2-yl phosphate

Cat. No.: B1195101
M. Wt: 155.09 g/mol
InChI Key: YBOLZUJJGUZUDC-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-aminopropan-2-yl phosphate is a 1-aminopropan-2-yl phosphate. It is an enantiomer of a (R)-1-aminopropan-2-yl phosphate.

Scientific Research Applications

Applications in Immunomodulation and Heart Rate Effects

  • Immunomodulatory Activity : Research by (Hamada et al., 2010) explored the use of compounds including (S)-1-Aminopropan-2-yl phosphate derivatives for their immunomodulatory activity, specifically targeting the sphingosine 1-phosphate receptor-1 (S1P(1)).
  • Heart Rate Impact : The same study highlighted the challenge in reducing heart rate effects while maintaining immunomodulatory properties, indicating a complex interaction between S1P(1) agonism and heart rate modulation.

Microbial Metabolism

  • Role in Pseudomonas Metabolism : A study by (Jones & Turner, 1973) detailed how a Pseudomonas species metabolizes stereoisomers of 1-aminopropan-2-ol, implicating this compound as an intermediate in this process. This work contributes to understanding microbial pathways involving amino alcohols.

Inhibitory Effects on Polyamine Biosynthesis

  • Inhibition of Enzymes in Polyamine Biosynthesis : Research by (Khomutov et al., 1985) demonstrated the inhibitory effects of a compound closely related to this compound on key enzymes in polyamine biosynthesis. This highlights potential therapeutic applications in regulating polyamine levels.

Adhesive Polymer Monomers

  • Use in Adhesive Polymers : A study by (Moszner et al., 2006) synthesized derivatives of this compound for use in adhesive polymers, demonstrating the versatility of this compound in material science.

Molecular Structure and Aggregation Behavior

  • Structural Analysis and Aggregation : Research by (Dar et al., 2015) analyzed the crystal structures and solid-state aggregation behavior of 2,6-diisopropyl phenyl phosphates, which are structurally related to this compound, providing insights into the physicochemical properties of such compounds.

NMR Characterization in pH Behavior Studies

  • pH Behavior Study Using NMR : A study by (Myller et al., 2013) employed NMR to characterize the pH behavior of a 2-aminoethyl dihydrogen phosphate zwitterion, which is closely related to this compound. This research is significant for understanding the zwitterionic properties of such compounds.

Phosphate Sensing and Signal Discrimination

  • Sensing and Discrimination of Phosphates : In the field of chemical sensing, (Ambrosi et al., 2009) explored the use of Zn(II)-dinuclear systems, related to this compound, as receptors to selectively discriminate and signal different phosphate compounds in water.

Properties

Molecular Formula

C3H10NO4P

Molecular Weight

155.09 g/mol

IUPAC Name

[(2S)-1-aminopropan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C3H10NO4P/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)/t3-/m0/s1

InChI Key

YBOLZUJJGUZUDC-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CN)OP(=O)(O)O

SMILES

CC(CN)OP(=O)(O)O

Canonical SMILES

CC(CN)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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